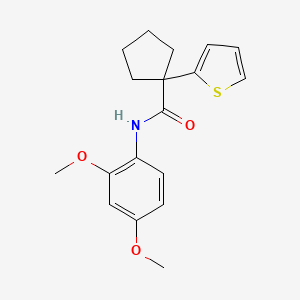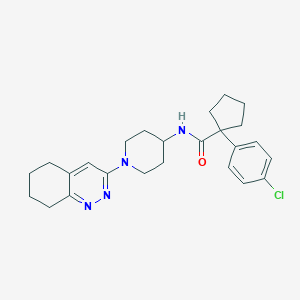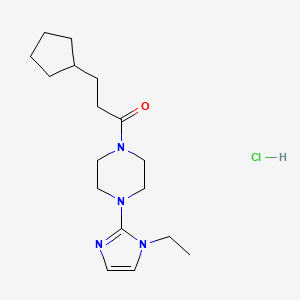
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, an imidazole ring, a piperazine ring, and a propanone group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular formula of the compound is C17H29ClN4O, with an average mass of 340.891 Da and a monoisotopic mass of 340.203003 Da . The molecule is non-planar as indicated by the dihedral angles between the heteroaryl rings .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 362.8±35.0 °C and a density of 1.20±0.1 g/cm3 . It is also predicted to have a pKa of 7.03±0.31 .科学的研究の応用
Metabolic Characterization and Excretion
Research involving compounds structurally related to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" has focused on understanding their metabolism and excretion in humans. For example, Sharma et al. (2019) studied the metabolism and excretion of PF-04991532, a hepatoselective glucokinase activator, revealing insights into its metabolic pathways, including acyl glucuronidation, amide bond hydrolysis, and oxidative metabolism. This study emphasizes the importance of metabolic characterization for novel therapeutic agents, suggesting similar research applications for the compound (Sharma et al., 2019).
Pharmacological Applications in Neurological and Mental Health Disorders
Compounds with the piperazine moiety, akin to the described compound, have been evaluated for their potential in treating neurological and mental health disorders. For instance, research by Kędzierska et al. (2019) on arylpiperazine derivatives showed anxiolytic-like effects, implicating the GABAergic and 5-HT systems. This suggests that compounds like "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" could be explored for their therapeutic potential in anxiety and mood disorders (Kędzierska et al., 2019).
Role in Metabolic Disorders
The investigation into metabolic disorders, particularly type 2 diabetes mellitus, has included the study of compounds similar to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride". Sharma et al. (2015) detailed the circulating metabolite profile of PF-04991532, indicating its hepatoselective glucokinase activator properties which could inform the research applications of the compound for metabolic disorder treatments (Sharma et al., 2015).
Toxicological and Safety Evaluations
Toxicological assessments form a crucial part of the research applications of new chemical entities. Studies like those on prochloraz imidazole fungicide highlight the importance of understanding the acute and chronic effects of chemical compounds on human health, suggesting a similar need for rigorous safety evaluations for "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" to determine its safety profile (Chen et al., 2013).
特性
IUPAC Name |
3-cyclopentyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-2-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-4-6-15;/h9-10,15H,2-8,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXANILLXQBOKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)


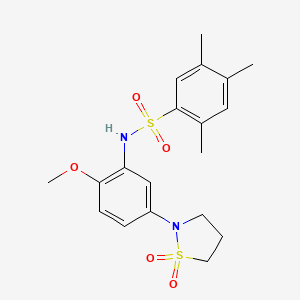
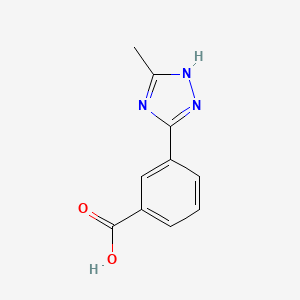
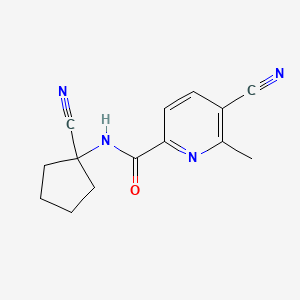

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

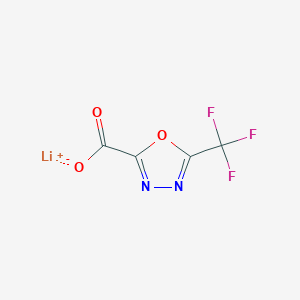
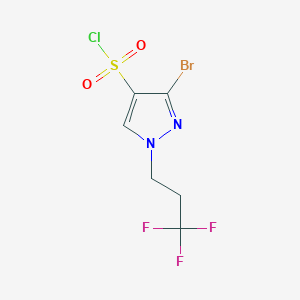
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
